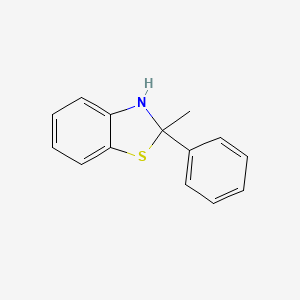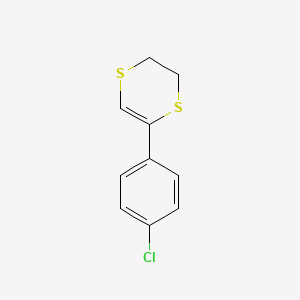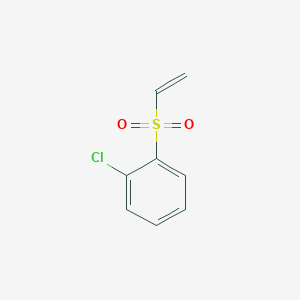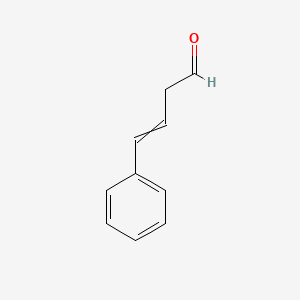
2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of morpholine rings, phenoxyphenyl, and phenyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the reaction of phenoxybenzaldehyde with phenylacetone in the presence of a base to form an intermediate compound.
Introduction of Morpholine Rings: The intermediate compound is then reacted with morpholine under specific conditions to introduce the morpholine rings at the desired positions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis(piperidin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one: Similar structure but with piperidine rings instead of morpholine rings.
2,3-Bis(morpholin-4-yl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
2,3-Bis(morpholin-4-yl)-1-(4-phenoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of morpholine rings, which can impart specific chemical and biological properties. The combination of phenoxyphenyl and phenyl groups also contributes to its distinct characteristics, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
6281-90-9 |
|---|---|
Formule moléculaire |
C29H32N2O4 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
2,3-dimorpholin-4-yl-1-(4-phenoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C29H32N2O4/c32-29(24-11-13-26(14-12-24)35-25-9-5-2-6-10-25)28(31-17-21-34-22-18-31)27(23-7-3-1-4-8-23)30-15-19-33-20-16-30/h1-14,27-28H,15-22H2 |
Clé InChI |
NJOSICCSVABOEX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(C2=CC=CC=C2)C(C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Methylselanyl)phenyl]methanol](/img/structure/B14732170.png)
![4-[2-(Naphthalen-1-ylmethylidene)hydrazinyl]benzenesulfonic acid](/img/structure/B14732174.png)

![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)


![5-Cyclopentyl-5-[2-(diethylamino)ethyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14732212.png)
![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)




![2-(Piperidin-1-yl)ethyl phenyl[2-(piperidin-1-yl)ethoxy]acetate](/img/structure/B14732257.png)

